molecular formula C21H26O5 B1675922 Malabaricone C CAS No. 63335-25-1

Malabaricone C

Cat. No. B1675922
CAS RN: 63335-25-1
M. Wt: 358.4 g/mol
InChI Key: HCOZRFYGIFMIEX-UHFFFAOYSA-N
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Description

Malabaricone C (Mal C) is a diarylnonanoid found in Myristica and has diverse biological activities . It is derived from plants of the family Myristicaceae, specifically from the dried fruit arils of Myristica fragrans and Myristica malabarica . Mal C is an antioxidant and is present as a bioactive component in several traditional medicinal preparations from India (in Ayurveda) and China .


Synthesis Analysis

The chemical similarity of Mal C to other malabaricones (Mal A, Mal B, and Mal D) present in plant material makes its isolation tedious . To cater to the need for copious amounts of Mal C for an in-depth study of its pharmacological profile, a novel method for efficient chemical synthesis of Mal C by adopting a cross-metathesis strategy was optimized .


Chemical Reactions Analysis

Mal C has been found to inhibit mitogen-induced T-cell proliferation and cytokine secretion . It significantly reduces cellular thiols in lymphocytes . A physical interaction between Mal C and N-acetyl cysteine (NAC) was evinced from HPLC and spectral analysis .

Scientific Research Applications

Antioxidant and Anti-ulcer Properties

Malabaricone C, a component of Myristica malabarica, has been studied for its healing properties against indomethacin-induced gastric ulceration in mice. Its effectiveness is attributed to its potent antioxidant capacity, which significantly increases the total antioxidant status of plasma and reduces oxidative stress markers. This healing action is further supported by malabaricone C's ability to modulate mucin secretion, prostaglandin E2 synthesis, and the expression of epidermal growth factor receptor and COX isoforms (Banerjee et al., 2008).

Antimicrobial Activity

Malabaricone C has demonstrated strong antifungal and antibacterial activities. This activity was confirmed in a study isolating malabaricone C from mace, which showed diminished activity when chemically modified, indicating the specific structure of malabaricone C is crucial for its antimicrobial efficacy (Orabi et al., 1991).

Anti-quorum Sensing and Anti-bacterial Activity

Studies have shown that malabaricone C, isolated from nutmeg, inhibits Arg-gingipain activity and selectively suppresses the growth of Porphyromonas gingivalis, a pathogen implicated in periodontal disease. This finding suggests its potential as a selective antibacterial agent (Shinohara et al., 1999). Additionally, malabaricone C has shown anti-quorum sensing activity, which could be significant in combating bacterial infections that rely on quorum sensing for virulence and resistance (Chong et al., 2011).

Anti-cancer Properties

Malabaricone C has been observed to have significant Cu(II)-dependent nuclease activity and exhibits cytotoxicity against MCF-7 human breast cancer cell lines. Its mechanism of inducing cell death follows an apoptotic pathway involving oxidative damage to cellular DNA, suggesting its potential as an anti-cancer agent (Patro et al., 2010).

Anti-inflammatory Activity

Research indicates that malabaricone C possesses anti-inflammatory properties, evidenced by its ability to suppress microvascular permeability and reduce the levels of inflammatory markers. It inhibits NF-κB activation in macrophages, which is a key pathway in inflammatory responses. These findings suggest its potential therapeutic application in acute inflammation (Maity et al., 2012).

Antidiabetic Potential

Malabaricone C has shown significant inhibitory activity on α-glucosidase, suggesting its potential as a treatment for type II diabetesmellitus. It also enhances glucose uptake in muscle cells, indicating its utility in managing blood glucose levels (Prabha et al., 2018).

Radioprotective and Antioxidant Activity

Malabaricone C has demonstrated superior ability to prevent lipid peroxidation, gamma-ray-induced damage to DNA, and free radical scavenging activity. These properties suggest its potential as a natural radioprotective agent and an effective antioxidant (Patro et al., 2005).

Anti-hypertensive Properties

In studies involving hypertensive rats, malabaricone C has shown efficacy in reducing blood pressure and attenuating cardiovascular remodeling. This effect is attributed to its antioxidant properties and improvement in vascular reactivity, indicating its potential as a therapeutic agent against hypertension (Rathee et al., 2016).

Synthesis and Characterization

Efficient synthesis routes for malabaricone C have been developed to cater to the need for large amounts of this compound for pharmacological profiling. These methods are essential for further research and potential pharmaceutical applications (Kundu & Nayak, 2017).

Safety And Hazards

According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling Malabaricone C . Use of personal protective equipment, chemical impermeable gloves, and ensuring adequate ventilation are recommended . In case of accidental release, it is advised to avoid letting the chemical enter drains and to collect and arrange disposal in suitable and closed containers .

properties

IUPAC Name

1-(2,6-dihydroxyphenyl)-9-(3,4-dihydroxyphenyl)nonan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O5/c22-16-13-12-15(14-20(16)26)8-5-3-1-2-4-6-9-17(23)21-18(24)10-7-11-19(21)25/h7,10-14,22,24-26H,1-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOZRFYGIFMIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)CCCCCCCCC2=CC(=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40212721
Record name Malabaricone C
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Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Malabaricone C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Malabaricone C

CAS RN

63335-25-1
Record name Malabaricone C
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Record name Malabaricone C
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Record name Malabaricone C
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Malabaricone C
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Record name Malabaricone C
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Malabaricone C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

119 - 121 °C
Record name Malabaricone C
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005798
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
625
Citations
D Banerjee, AK Bauri, RK Guha… - European Journal of …, 2008 - Elsevier
… The healing activity of malabaricone B and malabaricone C, … healed by malabaricone B, malabaricone C (each 10 mg/kg … malabaricone B, malabaricone C and omeprazole reduced …
Number of citations: 83 www.sciencedirect.com
B Maity, SK Yadav, BS Patro, M Tyagi… - Free Radical Biology …, 2012 - Elsevier
The spice-derived phenolic, malabaricone C (mal C), has recently been shown to accelerate healing of the indomethacin-induced gastric ulceration in mice. In this study, we explored its …
Number of citations: 44 www.sciencedirect.com
YM Chong, WF Yin, CY Ho, MR Mustafa… - Journal of natural …, 2011 - ACS Publications
… (17-21) We report here the in vitro anti-quorum sensing activity of malabaricone C, purified … Compound 1 was identified as malabaricone C (Figure 1) by LC-HRMS and NMR analyses, …
Number of citations: 172 pubs.acs.org
M Tyagi, BS Patro, S Chattopadhyay - Free Radical Research, 2014 - Taylor & Francis
… In this study, we studied the mechanism of the cytotoxicity of malabaricone C (mal C) against human breast cancer MCF-7 cell line. Mal C dose-dependently increased the sub G1 cell …
Number of citations: 18 www.tandfonline.com
Y Sivasothy, KH Leong, KY Loo… - Natural product …, 2022 - Taylor & Francis
… malabaricone C and giganteone A by screening their in vitro DPPH free radical scavenging activity. Malabaricone C … we decided to re-isolate malabaricone C and giganteone A with the …
Number of citations: 4 www.tandfonline.com
D Banerjee, B Maity, AH Bandivdeker… - Pharmaceutical …, 2008 - Springer
… Very recently, we have found (7) that two of its constituent diarylnonanoids, malabaricone B (mal B) and malabaricone C (mal C), especially the latter possess better in vitro antioxidant …
Number of citations: 34 link.springer.com
J Kang, N Tae, BS Min, J Choe, JH Lee - International …, 2012 - Elsevier
Malabaricone C (MLB-C), isolated from nutmeg, is a phenolic diarylnonanoid that is known to exert a variety of pharmacological activities. In the present study, we investigated the …
Number of citations: 43 www.sciencedirect.com
MA Othman, K Yuyama, Y Murai… - ACS medicinal …, 2019 - ACS Publications
… , malabaricone C … malabaricone C was highly efficacious in preventing oleic acid uptake across the membrane, which in turn reduced lipid droplet formation in vitro. (15) Malabaricone C …
Number of citations: 16 pubs.acs.org
C Shinohara, S Mori, T Ando, T Tsuji - Bioscience, biotechnology …, 1999 - jstage.jst.go.jp
… (0.18 ug/ ml in 40 mM sodium phosphate, pH 7.5 containing 10 mM cysteine) were incubated at 37 0C for 5 minutes in the presence of the varying concentrations of malabaricone C. …
Number of citations: 49 www.jstage.jst.go.jp
S Lee, J Seo, S Ryoo, TD Cuong… - Journal of Cellular …, 2012 - Wiley Online Library
Malabaricone C (Mal‐C), isolated from nutmeg, is known to exert a variety of pharmacological activities. However, the effect of Mal‐C on vascular smooth muscle cells (VSMCs) is …
Number of citations: 20 onlinelibrary.wiley.com

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